molecular formula C18H18F2N2O3S B4172929 N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4172929
M. Wt: 380.4 g/mol
InChI Key: QKQFBCAGDUUONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide compounds, which are known for their diverse biological activities.

Mechanism of Action

N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide A exerts its biological effects by inhibiting the activity of COX-2, which leads to a decrease in the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. In addition, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide A has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and decrease the expression of genes involved in the development of cancer. In vivo studies have demonstrated its analgesic and anti-inflammatory effects, as well as its ability to reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds with similar biological activities. In addition, its solubility in aqueous solutions may be limited, which can affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide A. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in clinical trials, as well as its potential interactions with other cancer therapies. Another area of research is its potential as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its mechanism of action in more detail, as well as its potential for use in combination with other drugs or therapies.

Scientific Research Applications

N-(3-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide A has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response and the development of certain types of cancer.

properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-6-8-17(9-7-14)26(24,25)22-10-2-3-13(12-22)18(23)21-16-5-1-4-15(20)11-16/h1,4-9,11,13H,2-3,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQFBCAGDUUONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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